molecular formula C12H13NO B8802202 1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Cat. No. B8802202
M. Wt: 187.24 g/mol
InChI Key: FSWDXHLZOVHHGV-UHFFFAOYSA-N
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Patent
US08541404B2

Procedure details

A solution of 3-chloropropanoyl chloride (9.1 ml, 95.0 mmol) in 20 ml dry acetone was added dropwise to a solution of 1,2,3,4-tetrahydroquinoline (26.6 g, 0.20 mol) in 80 ml dry acetone and the mixture was refluxed for 1 h. After cooling to ambient temperature the solution was poured into 500 ml stirred 2N HCl and extracted with ethyl acetate (3×150 ml). After washing with 1N HCl and brine and drying over MgSO4 the solvent was removed under reduced pressure and the crude product was obtained as a pale yellow solid. This was added portionwise to a molten mixture of AlCl3 (60.0 g, 0.45 mol) and NaCl (17.5 g, 300 mmol) at 150° C. and stirred for additional 30 minutes. On cooling, excess aluminum chloride was decomposed by the addition of a chilled mixture of 20 ml concentrated hydrochloric acid and 500 ml water. Extraction with ethyl acetate (3×200 ml), followed by drying over MgSO4 and removal of the solvent gave 1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one (15.6 g, 83.3 mmol, 88%) as a yellow solid.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
17.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4](Cl)=[O:5].[NH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9][CH2:8]1.Cl.[Al+3].[Cl-].[Cl-].[Cl-].[Na+].[Cl-]>CC(C)=O.O>[CH2:2]1[C:15]2[C:16]3=[C:11]([CH2:10][CH2:9][CH2:8][N:7]3[C:4](=[O:5])[CH2:3]1)[CH:12]=[CH:13][CH:14]=2 |f:3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
9.1 mL
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
26.6 g
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
17.5 g
Type
reactant
Smiles
[Na+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
was poured into 500 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×150 ml)
WASH
Type
WASH
Details
After washing with 1N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4 the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was obtained as a pale yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over MgSO4 and removal of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1CC(N2C3=C(C=CC=C13)CCC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 83.3 mmol
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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